SCOTfluor lactic acid probe 510

Description

Design Rationale of SCOTfluor Lactic Acid Probe 510 as a Metabolite Analogue

The fundamental design objective of the this compound is to create a molecule that mimics native lactic acid, allowing it to be recognized and processed by cellular machinery, while also carrying a fluorescent reporter for visualization. This requires a careful balance between structural analogy to the target metabolite and the incorporation of a fluorophore that is both compact and photochemically stable.

The core challenge in designing fluorescent metabolite probes is that the attachment of a fluorophore can significantly alter the size, shape, and chemical properties of the metabolite, potentially hindering its biological activity and transport. nih.gov Traditional fluorophores, especially those in the red and near-infrared spectra, are often bulky structures that can disrupt the natural trafficking of small metabolites within cells. nih.gov

The SCOTfluor platform addresses this by utilizing a small nitrobenzodiazole core. nih.gov This compact and neutral chemical structure is designed to minimize steric hindrance and interference with the biological recognition of the conjugated metabolite. nih.gov For the this compound, this small fluorophore is attached to a lactic acid moiety, creating a functional analogue that can be used to study lactic acid uptake and diffusion in various cell types, including cancer cells where lactate (B86563) metabolism is a key area of investigation. nih.gov

A key advantage of the SCOTfluor system is its inherent orthogonality and tunability, which allows for the development of a palette of spectrally distinct probes for multiplexed imaging. nih.govnih.govresearchgate.neted.ac.ukresearchgate.net This is achieved by modifying the chemical bridge within the aminoaniline core of the fluorophore. nih.gov By systematically altering these bridging groups, a range of SCOTfluors can be synthesized that cover the entire visible spectrum, including the near-infrared (NIR) range. nih.gov

This tunability is crucial for advanced biological imaging, as it enables the simultaneous tracking of multiple metabolites, such as glucose, lactic acid, and lipids, within the same cell. nih.gov The distinct spectral properties of each SCOTfluor probe ensure that their fluorescent signals can be independently detected, providing a more comprehensive picture of cellular metabolism. nih.gov The this compound, with its specific excitation and emission maxima, is one component of this broader family of orthogonal probes. nih.gov

Precursor Compounds and Synthesis Pathways

The synthesis of the this compound relies on a modular approach, starting with a reactive precursor fluorophore that can be readily conjugated to the target metabolite.

The primary precursor for the synthesis of the this compound is SCOTfluor 510, fluoro. bio-techne.com This compound is an amine-reactive precursor, meaning it is designed to readily form covalent bonds with primary amine groups. bio-techne.com SCOTfluor 510, fluoro itself is a small molecule with the chemical formula C6H2FN3O2Se. bio-techne.com The fluorine atom in its structure is a good leaving group, facilitating nucleophilic aromatic substitution reactions with amines. nih.gov This precursor is the foundation for creating a variety of fluorescent probes for metabolites, including lactic acid, glucose, and ceramides. bio-techne.com

| Property | Value |

| Chemical Name | 4-Fluoro-7-nitro-2,1,3-benzoselenadiazole |

| Molecular Formula | C6H2FN3O2Se |

| Molecular Weight | 246.06 g/mol |

| Reactivity | Primary amines |

The synthesis of the this compound involves the conjugation of the SCOTfluor 510 core with a derivative of lactic acid. Specifically, the literature describes the use of L-isoserine in the conjugation reaction. nih.gov L-isoserine is an isomer of the amino acid serine and possesses a primary amine group that can react with the amine-reactive SCOTfluor 510, fluoro precursor.

The general synthetic strategy involves a two-step process for the creation of the SCOTfluor core, followed by the conjugation step. nih.gov

Cyclization: An aminoaniline core is cyclized with different bridging groups. nih.gov

Halogenation: This is followed by the introduction of a halogen (in this case, fluorine) to create the reactive precursor. nih.gov

Conjugation: The halogenated precursor then undergoes a substitution reaction with a primary amine, in this case, the amine group of L-isoserine, to yield the final this compound. nih.gov

Properties

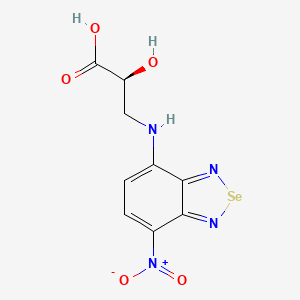

Molecular Formula |

C9H8N4O5Se |

|---|---|

Molecular Weight |

331.15 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid |

InChI |

InChI=1S/C9H8N4O5Se/c14-6(9(15)16)3-10-4-1-2-5(13(17)18)8-7(4)11-19-12-8/h1-2,6,10,14H,3H2,(H,15,16)/t6-/m0/s1 |

InChI Key |

HQRYGRFCRSBEJR-LURJTMIESA-N |

Isomeric SMILES |

C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)O |

Canonical SMILES |

C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)O |

Origin of Product |

United States |

Advanced Imaging Methodologies and Application Protocols

Implementation in Super-Resolution Microscopy Techniques

SCOTfluor lactic acid probe 510 is well-suited for super-resolution microscopy, a collection of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. rndsystems.comtocris.comfishersci.combio-techne.comnih.gov These advanced methods are crucial for understanding the intricate spatiotemporal dynamics of metabolic processes within single cells. nih.gov

Total Internal Reflection Fluorescence (TIRF) Microscopy for Spatiotemporal Resolution

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique that selectively excites fluorophores in a very thin region near the coverslip, minimizing background fluorescence from the rest of the cell. nih.gov This provides high-contrast images of processes occurring at or near the plasma membrane. When used with this compound, TIRF microscopy allows for the real-time imaging of lactic acid diffusion with high spatiotemporal resolution. nih.gov

Research has utilized TIRF microscopy to track the movement of individual particles of the SCOTfluor lactic acid probe within HeLa cells. tocris.combio-techne.com These studies have revealed differences in the intracellular diffusion of the probe between normoxic (normal oxygen) and hypoxic (low oxygen) cells. nih.gov In hypoxic cells, which often exhibit altered metabolism, the probe particles showed higher mean diffusion coefficients, suggesting a faster recycling rate of intracellular lactic acid. nih.govresearchgate.net This demonstrates the utility of the probe in elucidating the metabolic adaptations of cancer cells to their microenvironment. nih.gov

For instance, in one study, the paths of over 1000 individual particles were tracked in both untreated and dimethyloxalylglycine (DMOG)-treated HeLa cells, a chemical that induces a hypoxic state. nih.gov The results indicated a significant increase in the mobility of the lactic acid probe in the hypoxic cells, providing direct evidence for altered lactic acid dynamics under these conditions. nih.govresearchgate.net

Other Advanced Microscopy Modalities for Live Cell Imaging

Beyond TIRF, this compound is compatible with a range of other advanced microscopy techniques for live-cell imaging. tocris.comfishersci.combio-techne.comnih.gov These methods are essential for studying the dynamic nature of metabolic processes within their native cellular context. The probe's cell permeability and fluorescence properties make it a versatile tool for various live-cell imaging applications. tocris.combio-techne.com

The development of fluorogenic probes like those in the SCOTfluor family, which become fluorescent upon reacting with their target, is a significant advancement for live-cell imaging. nih.gov These probes minimize background noise and allow for the specific visualization of the molecule of interest. The SCOTfluor platform offers a range of fluorophores with tunable emissions across the visible spectrum, enabling multi-color imaging experiments to simultaneously track different metabolites. nih.gov

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry is a high-throughput technique that measures and analyzes the physical and chemical characteristics of a large population of cells. fishersci.combio-techne.comnih.govbio-techne.com When cells are labeled with this compound, flow cytometry can be used to quantify the uptake and accumulation of the probe, providing insights into the metabolic state of individual cells within a heterogeneous population. bio-techne.comnih.gov

Studies have employed flow cytometry to compare the fluorescence intensity of the SCOTfluor lactic acid probe in normoxic and hypoxic cells. nih.gov These experiments have shown that hypoxic cells exhibit significantly higher fluorescence, indicating increased uptake or altered processing of the lactic acid analog. nih.govresearchgate.net Furthermore, competition assays, where cells are incubated with the probe in the presence of excess unlabeled lactic acid, have demonstrated a marked reduction in fluorescence. nih.gov This confirms that the probe utilizes the same transporters as endogenous lactic acid, validating its use as a specific marker for lactic acid metabolism. nih.govresearchgate.net

These quantitative data from flow cytometry complement the high-resolution images obtained from microscopy, providing a more complete picture of cellular metabolism.

Live Cell and In Vivo Imaging Paradigms

A key advantage of the this compound is its applicability to both live-cell and in vivo imaging. rndsystems.comtocris.comfishersci.combio-techne.comnih.govnih.govresearchgate.netbio-techne.comtocris.commedkoo.com This allows researchers to bridge the gap between cellular-level observations and processes occurring within a whole organism. nih.govresearchgate.netresearchgate.net The ability to track metabolites in real-time within a living system is crucial for understanding complex physiological and pathological processes. nih.gov

The SCOTfluor family of probes, including the lactic acid probe 510, was specifically designed for real-time tracking of essential metabolites in living cells and whole organisms. nih.govnih.govresearchgate.netresearchgate.net The small size and tunable optical properties of these fluorophores allow for the labeling of small biomolecules without significantly altering their native properties. nih.gov

In vivo imaging studies using SCOTfluor probes have been conducted in organisms such as zebrafish embryos. rndsystems.com For example, a SCOTfluor glucose probe was injected into the yolk sac of zebrafish embryos to study glucose transport. rndsystems.com Similar paradigms can be envisioned for the this compound to investigate lactic acid dynamics during development or in disease models.

The development of these probes represents a significant step forward in our ability to non-invasively study the intricate and dynamic world of cellular metabolism in its native context. nih.gov

Optical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 485 nm | rndsystems.comtocris.combio-techne.com |

| Emission Maximum (λem) | 605 nm | rndsystems.comtocris.combio-techne.com |

| Emission Color | Orange | tocris.combio-techne.com |

| Closest Laser Line | 488 nm | tocris.combio-techne.com |

| Cell Permeable | Yes | tocris.combio-techne.com |

Applications of this compound

| Application | Reference |

|---|---|

| Fluorescence Microscopy | tocris.combio-techne.com |

| Super Resolution Microscopy (SRM) | rndsystems.comtocris.combio-techne.com |

| Flow Cytometry | rndsystems.comtocris.combio-techne.com |

| In Vivo Imaging | rndsystems.comtocris.combio-techne.combio-techne.com |

Research Applications in Lactic Acid Metabolism and Cellular Homeostasis

Elucidating Lactic Acid Transport and Cellular Uptake Dynamics

The probe has been instrumental in visualizing the transport of lactic acid across the cell membrane. Competition assays have demonstrated that the uptake of the SCOTfluor lactic acid probe 510 is significantly reduced in the presence of excess lactic acid, which strongly suggests that the probe utilizes the same transporters as its natural counterpart. This has allowed for the direct observation of lactate (B86563) transport mechanisms in living cells.

Furthermore, studies using this probe have confirmed that cellular uptake of lactic acid is not uniform across all conditions. For instance, researchers have observed and quantified the differential uptake rates of the probe in various cancer cell lines, providing insights into the metabolic heterogeneity of tumors.

Investigating Lactate Diffusion and Intracellular Distribution

Once inside the cell, the movement and localization of lactic acid are critical to its metabolic functions. The this compound, when coupled with super-resolution microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, allows for the tracking of individual fluorescent particles corresponding to the lactate probe. medkoo.comtocris.com This has enabled the detailed analysis of lactate diffusion within the intracellular environment.

These investigations have revealed that lactate diffusion is not a simple passive process. Instead, it is characterized by different diffusion patterns, including both slower and faster-moving populations of the probe. This suggests a complex intracellular landscape where lactate's movement may be influenced by interactions with cellular structures and its engagement in various metabolic pathways.

Analysis of Lactic Acid Metabolism under Varied Physiological Conditions

A key application of the this compound is in studying how cellular lactate dynamics respond to changes in the cellular environment, particularly in conditions that mimic physiological and pathological states.

A pivotal area of research has been the comparison of lactic acid metabolism in normal oxygen conditions (normoxia) versus low oxygen conditions (hypoxia), a state often found in solid tumors. Using the this compound, researchers have confirmed that hypoxic cells exhibit a significantly increased uptake of the probe compared to normoxic cells. nih.gov This is consistent with the well-established Warburg effect, where cancer cells favor glycolytic metabolism and lactate production even in the presence of oxygen.

Furthermore, super-resolution imaging has shown that the intracellular diffusion of the lactate probe is faster in hypoxic cells. nih.gov This finding suggests that hypoxic tumors may have more rapid recycling rates for intracellular lactic acid, a critical aspect of maintaining their high glycolytic flux. nih.gov To mimic hypoxic conditions in the lab, researchers have utilized compounds like dimethyloxalylglycine (DMOG), a substance that upregulates hypoxia-inducible factors, and have observed similar increases in lactate probe uptake and diffusion. nih.gov

| Parameter | Normoxic Conditions (20% O₂) | Hypoxic Conditions (1% O₂ or DMOG-treated) | Reference |

|---|---|---|---|

| Cellular Uptake of Probe | Baseline | Significantly Increased | nih.gov |

| Mean Diffusion Coefficient | Lower | Higher | nih.gov |

| Slow Diffusion Species | Prominent | Reduced | nih.gov |

The this compound is also a valuable tool for investigating the intricate relationship between lactic acid metabolism and the broader network of glycolysis. By using the probe in conjunction with other fluorescently labeled metabolites, such as glucose analogs, researchers can simultaneously visualize the uptake and intracellular distribution of both key players in cellular energy metabolism. This has allowed for the calculation of intracellular glucose-to-lactate ratios, providing a metabolic signature for different cell types. nih.gov

Moreover, the probe can be used to study the effects of various metabolic modulators on lactic acid dynamics. For example, inhibitors of lactate transporters, such as monocarboxylate transporter (MCT) inhibitors, are expected to cause an intracellular accumulation of the this compound, as its efflux from the cell would be blocked. Conversely, inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-DG), would be expected to reduce the intracellular pool of lactate, leading to a decreased signal from the probe. These types of studies are crucial for understanding the metabolic vulnerabilities of cancer cells and for developing novel therapeutic strategies.

| Metabolic Modulator | Mechanism of Action | Expected Effect on Intracellular Probe Signal |

|---|---|---|

| MCT Inhibitors (e.g., AR-C155858) | Block lactate efflux from the cell | Increase |

| Glycolysis Inhibitors (e.g., 2-Deoxy-D-glucose) | Inhibit an early step in glycolysis, reducing pyruvate (B1213749) and subsequent lactate production | Decrease |

| Pyruvate Dehydrogenase Kinase (PDK) Inhibitors (e.g., Dichloroacetate) | Promote the conversion of pyruvate to acetyl-CoA, shunting it away from lactate production | Decrease |

Interrogating Metabolic Dysregulation in Disease Contexts

Contributions to Cancer Metabolism Research

The probe has proven particularly valuable in cancer research, where altered metabolism is a recognized hallmark of tumor cells. nih.gov

Tracking Lactate (B86563) in Tumor Cell Lines and Models

SCOTfluor lactic acid probe 510 enables the high-resolution tracking of lactate in live cancer cells. nih.gov In seminal studies using HeLa human cervical cancer cells, the probe was visualized using Total Internal Reflection Fluorescence (TIRF) microscopy to monitor the real-time diffusion of lactate. rndsystems.comnih.gov These experiments involved tracking thousands of individual fluorescent particles corresponding to the probe within the intracellular environment. rndsystems.comnih.gov

A key finding emerged from comparing cells under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. nih.gov Hypoxia was induced using dimethyloxalylglycine (DMOG), a compound that upregulates hypoxia-inducible factors. nih.gov The research demonstrated that the probe's uptake was increased in hypoxic cells compared to normoxic ones. nih.gov Furthermore, analysis of the particle tracks revealed that the mean diffusion coefficients were higher in hypoxic cells. nih.govresearchgate.net This suggests that hypoxic tumors may exhibit faster recycling rates for intracellular lactic acid compared to normoxic tumors. nih.gov Competition assays, where an excess of unlabeled lactic acid was added to the cells, resulted in markedly reduced fluorescence, indicating that the probe likely utilizes the same cellular transporters as lactic acid. nih.gov

Table 2: Research Findings of this compound in HeLa Cells

| Condition | Observation | Implication | Source(s) |

| Normoxic (Untreated) | Slower mean diffusion coefficient of probe particles. | Baseline lactate diffusion dynamics. | nih.gov |

| Hypoxic (DMOG-treated) | Higher mean diffusion coefficient of probe particles; reduction of slow-diffusing species. | Faster intracellular lactate recycling rates. | nih.govresearchgate.net |

| Competition Assay (Excess Lactate) | Markedly reduced fluorescence staining from the probe. | The probe and lactic acid share a common transporter. | nih.gov |

Insights into Enhanced Glycolysis and the Warburg Effect

The ability to visualize lactate dynamics provides critical insights into the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis—converting glucose to lactate even in the presence of oxygen. nih.govwikipedia.org This metabolic state leads to significant lactate production and secretion, which contributes to the acidic tumor microenvironment and is linked to aggressive cancer behavior. nih.govnih.gov

By enabling the direct, real-time observation of lactate transport and diffusion with high spatiotemporal resolution, this compound serves as a powerful tool to study the consequences of the Warburg effect. nih.gov The finding that hypoxic cells, which heavily rely on glycolysis, have faster lactate recycling rates underscores the complex metabolic adaptations in tumors. nih.gov This enhanced lactate trafficking is a key feature of the metabolic reprogramming that allows cancer cells to sustain rapid proliferation. mdpi.commdpi.com The probe, therefore, facilitates the investigation of metabolic phenotypes in different cancer cell lines and under various conditions, contributing to a deeper understanding of the metabolic foundation of cancer. nih.govnih.gov

Role in Neurobiological Research

Investigation of Lactate-Mediated Post-Translational Modifications (e.g., Tau Lactylation)

Based on a review of the available scientific literature, there are no specific published studies demonstrating the use of this compound for the investigation of lactate-mediated post-translational modifications, such as the lactylation of the Tau protein.

Implications for Neuropathophysiological Studies

As there is no documented application of this compound in neurobiological research within the sourced literature, no specific implications for neuropathophysiological studies can be reported at this time.

Multiplexed Metabolic Imaging and Systems Level Analysis

Simultaneous Tracking of Multiple Metabolites

A significant advantage of the SCOTfluor platform is the ability to track different metabolites concurrently by using probes with distinct spectral properties. ub.edunih.gov

The SCOTfluor lactic acid probe 510 can be used in tandem with SCOTfluor glucose probes for parallel monitoring of both lactate (B86563) and glucose metabolism. ub.eduresearchgate.netresearchgate.net The this compound possesses excitation and emission maxima of approximately 485 nm and 605 nm, respectively, giving it an orange-red fluorescence. tocris.comrndsystems.combio-techne.comfishersci.com A corresponding glucose probe, SCOTfluor glucose probe 510, has similar spectral characteristics with excitation/emission maxima around 490/605 nm. rndsystems.com

This spectral overlap allows for flexible experimental designs. For instance, researchers have successfully performed multiplexed imaging by combining a green-emitting glucose analog and a red-emitting lactic acid probe to measure their respective intracellular levels. ub.edu This dual-color imaging provides a direct comparison of glucose and lactate uptake, offering insights into the metabolic preferences of cells, such as the Warburg effect in cancer cells. ub.eduresearchgate.net

The multiplexing capability of SCOTfluors extends to other classes of metabolites, including lipids. ub.edunih.gov The this compound can be combined with near-infrared (NIR) fluorescent ceramide probes for a three-color metabolic imaging experiment, alongside a glucose probe. ub.eduresearchgate.netresearchgate.net In such experiments, researchers have simultaneously measured the intracellular levels of ceramide (NIR), lactic acid (red), and glucose (green) in live cancer cells. ub.edu This integrated approach allows for the calculation of metabolic ratios, such as glucose/lactate and ceramide/lactate, providing a more comprehensive metabolic signature. ub.eduresearchgate.netresearchgate.net While the biological significance of these combined ratios is still under investigation, the technique demonstrates the capacity to generate complex metabolic readouts from living cells. ub.edu

Derivation of Metabolic Signatures from Diverse Cellular Populations

By applying a panel of SCOTfluor probes, including those for lactic acid, glucose, and ceramide, researchers can derive unique metabolic signatures for different human cell lines. ub.edunih.gov Studies have shown that various cancer cell lines exhibit distinct patterns of metabolic uptake when incubated with this combination of probes. ub.edu

The relative fluorescence intensities corresponding to the uptake of each metabolite can be measured and normalized to generate a comparative profile. researchgate.netresearchgate.net This methodology has revealed variability in the intracellular glucose/lactate and ceramide/lactate ratios among different cancer cells. ub.edu These metabolic fingerprints have the potential to discriminate between cell types based on their metabolic activity, a concept previously explored with other types of fluorescent dyes. ub.edunih.gov For example, live confocal imaging using a fluorescent lactate probe has been used to assess lactate import in primary microglia, revealing significantly higher uptake when glucose availability is low. researchgate.net

Table 1: Example Metabolic Ratios in Different Cell Lines This is a representative table based on findings that different cell lines exhibit varied metabolic uptake ratios. The values are for illustrative purposes.

| Cell Line | Glucose vs. Lactate Ratio | Ceramide vs. Lactate Ratio |

|---|---|---|

| HeLa | High | Moderate |

| A549 | Moderate | High |

| MCF-7 | Low | Low |

Orthogonal Compatibility with Endogenous Fluorescent Reporters

A crucial feature of the this compound is its spectral compatibility with commonly used endogenous fluorescent reporters like Green Fluorescent Protein (GFP). nih.gov The probe's emission maximum at ~605 nm is well-separated from the emission of GFP (around 510 nm), minimizing spectral overlap and enabling clear differentiation of signals. nih.govrndsystems.com This "orthogonal" property is critical for experiments in genetically modified cells that express fluorescent fusion proteins, such as those tagging glucose transporters like GLUT4 with EGFP. nih.govrndsystems.com

Research has demonstrated the successful co-imaging of a SCOTfluor glucose probe with GLUT4-EGFP in HeLa cells, where the red fluorescence of the probe and the green fluorescence of the transporter were simultaneously visualized. researchgate.netrndsystems.com This allows for the direct correlation of metabolite uptake with the localization and expression of specific transport proteins. nih.govrndsystems.com The large Stokes shift of SCOTfluor probes (the difference between excitation and emission wavelengths) further enhances their utility in multiplexed imaging scenarios, making them compatible with reporters across the visible spectrum, including Blue Fluorescent Protein (BFP). nih.gov

Table 2: Spectral Properties for Multiplexing

| Probe / Reporter | Excitation Max (nm) | Emission Max (nm) | Emission Color |

|---|---|---|---|

| This compound | ~485 | ~605 | Orange-Red |

| SCOTfluor glucose probe 510 | ~490 | ~605 | Orange-Red |

| Green Fluorescent Protein (GFP) | ~488 | ~509 | Green |

| Blue Fluorescent Protein (BFP) | ~380 | ~440 | Blue |

Perspectives and Future Directions in Fluorescent Metabolic Probing

Development of Next-Generation SCOTfluor Lactic Acid Probes

The SCOTfluor platform is engineered for versatility, allowing for the development of next-generation probes with tailored properties. The core structure of SCOTfluors can be systematically modified to fine-tune their photophysical characteristics, including their excitation and emission wavelengths. nih.gov This "tunability" is a key advantage, enabling the creation of a palette of spectrally distinct probes. nih.gov

Future development of SCOTfluor lactic acid probes will likely focus on several key areas:

Expansion of the Spectral Range: While SCOTfluor 510 offers robust performance in the orange-red spectrum, the development of probes with emissions in the far-red and near-infrared (NIR) regions is a major goal. nih.gov NIR probes offer deeper tissue penetration and reduced autofluorescence, making them ideal for in vivo imaging. nih.gov

Enhanced Photostability and Quantum Yield: Improving the intrinsic brightness and resistance to photobleaching of the fluorophore will lead to longer imaging times and the ability to detect lower concentrations of lactic acid.

Multi-Analyte Sensing: The design of probes that can respond to more than one metabolic parameter simultaneously would provide a more comprehensive picture of the cellular metabolic state. For instance, a probe that reports on both lactic acid concentration and pH would be highly valuable in cancer metabolism research.

Activatable Probes: The development of "smart" probes that only become fluorescent upon interaction with a specific enzyme or in a particular metabolic state would enhance signal-to-noise ratios and allow for the visualization of specific metabolic activities. acs.orgnih.gov

These advancements will be driven by continued exploration of the structure-property relationships of the SCOTfluor scaffold and the application of advanced synthetic chemistry.

Integration with Complementary Omics and Systems Biology Approaches

The true power of SCOTfluor lactic acid probes will be realized through their integration with other high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach allows for a more holistic understanding of cellular function and dysfunction. nih.govabcam.comresearchgate.netthe-scientist.comnih.govaip.org

The spatial and temporal information provided by SCOTfluor imaging can be correlated with a cell's genetic makeup, gene expression profile, and protein landscape. abcam.comnih.gov For example, by combining live-cell imaging of lactic acid uptake with single-cell RNA sequencing, researchers can directly link metabolic phenotypes to specific gene expression signatures. nih.gov A workflow named HyperSeq has been developed to integrate hyperspectral imaging with transcriptomics from the same cell, providing a powerful tool for correlating optical features with gene expression. biorxiv.org

Furthermore, the data generated from SCOTfluor imaging can be used to constrain and validate computational models of metabolic networks. aip.orgresearchgate.netnih.gov By providing real-time measurements of metabolite dynamics, these probes can help to refine our understanding of metabolic flux and its regulation. miami.eduresearchgate.netresearchgate.netharvard.edunih.govrutgers.edu This integration of experimental data and computational modeling is a cornerstone of systems biology, and SCOTfluor probes are poised to play a crucial role in this field. nih.govaip.org

Table 1: Integration of SCOTfluor Probes with Omics Technologies

| Omics Technology | Type of Information Provided | Potential for Integration with SCOTfluor Probes |

| Genomics | DNA sequence, genetic variations | Correlating metabolic phenotypes observed with SCOTfluor probes to specific genetic mutations. |

| Transcriptomics | Gene expression levels (RNA) | Linking real-time metabolic activity (lactic acid uptake) to the expression of transporter genes (e.g., MCTs) and metabolic enzymes. nih.govbiorxiv.org |

| Proteomics | Protein abundance and modifications | Identifying the specific proteins involved in lactic acid transport and metabolism by correlating their levels with SCOTfluor probe localization and intensity. nih.govresearchgate.net |

| Metabolomics | Global metabolite profiles | Validating and complementing mass spectrometry-based metabolomics data with spatial and temporal information on specific metabolites like lactic acid. nih.gov |

Expansion to Diverse Biological Systems and Emerging Disease Models

While initial studies have demonstrated the utility of SCOTfluor lactic acid probe 510 in cell lines like HeLa cells, its application is rapidly expanding to more complex and physiologically relevant systems. tocris.comrndsystems.com The small size and biocompatibility of SCOTfluor probes make them well-suited for use in a wide range of biological models. nih.gov

Future applications will likely see the expansion of SCOTfluor imaging into:

Primary Cells and Organoids: Studying metabolic heterogeneity and dynamics in primary cells isolated from tissues and in 3D organoid cultures will provide more accurate insights into in vivo processes.

Immune Cell Metabolism: Lactic acid is a key regulator of immune cell function. SCOTfluor probes are being used to study the metabolic reprogramming of immune cells, such as neutrophils and macrophages, in inflammatory and cancerous environments. acs.orgnih.gov For instance, these probes have been used to show increased lactic acid uptake in neutrophils under hypoxic conditions. acs.orgnih.gov

Neurobiology and Neurodegenerative Diseases: Neurons and glial cells exhibit distinct metabolic profiles, and alterations in lactate (B86563) metabolism have been implicated in various neurological disorders. nih.govnih.govmdpi.com SCOTfluor probes could be used to investigate the role of lactate shuttling between astrocytes and neurons and to study metabolic dysfunction in models of diseases like Alzheimer's and Parkinson's. nih.govnih.govmdpi.com

In Vivo Imaging: The development of NIR SCOTfluor probes will facilitate their use in whole-animal imaging, allowing for the non-invasive monitoring of metabolic changes in response to disease progression or therapeutic intervention. nih.gov

The ability to study lactic acid metabolism in these diverse systems will provide invaluable insights into a wide array of physiological and pathological processes.

Advancements in Quantitative Imaging and Data Analysis for Metabolic Flux Studies

To move beyond qualitative observations and obtain meaningful quantitative data on metabolic flux, advanced imaging and data analysis techniques are essential. The use of SCOTfluor probes is being coupled with cutting-edge microscopy and computational methods to extract precise kinetic information.

Key advancements in this area include:

Super-Resolution Microscopy: Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy enable the tracking of individual SCOTfluor-labeled molecules with high spatial and temporal resolution. nih.gov This allows for the direct measurement of diffusion coefficients and transport kinetics. nih.gov

Fluorescence Lifetime Imaging (FLIM): FLIM can provide information about the local environment of the probe, potentially allowing for the discrimination of free versus protein-bound lactate analogues.

Spectral Unmixing: In multiplexing experiments using multiple SCOTfluor probes, spectral unmixing algorithms are crucial for accurately separating the fluorescence signals from each probe, even when their emission spectra overlap. nih.govnih.govresearchgate.netmicroscopyu.com

Computational Modeling and Software: The development of specialized software and computational models is critical for analyzing the large and complex datasets generated by quantitative fluorescence microscopy. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgcgohlke.comspotimaging.comamptek.comeurasip.orgsys-bio.net These tools can be used to fit kinetic models to the experimental data, allowing for the calculation of metabolic flux rates. miami.eduresearchgate.netresearchgate.netharvard.edunih.govrutgers.edu Open-source platforms like ImageJ/Fiji, CellProfiler, and specialized packages for techniques like FLIM are continuously being developed and improved. nih.govresearchgate.net

Table 2: Quantitative Imaging and Data Analysis Techniques for SCOTfluor Probes

| Technique | Principle | Application for SCOTfluor Probes |

| Super-Resolution Microscopy (e.g., TIRF) | Imaging below the diffraction limit of light. | Tracking the movement of single SCOTfluor lactic acid probe molecules to determine transport kinetics. nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Measuring the decay rate of fluorescence. | Differentiating between different states of the probe (e.g., free vs. bound) based on changes in fluorescence lifetime. |

| Spectral Unmixing | Deconvoluting overlapping fluorescence spectra. | Separating the signals from multiple SCOTfluor probes in multiplexed imaging experiments. nih.govnih.govresearchgate.netmicroscopyu.com |

| Kinetic Modeling | Fitting mathematical models to experimental data. | Calculating metabolic flux rates from the temporal changes in SCOTfluor probe fluorescence intensity. researchgate.netnih.govmiami.eduresearchgate.netresearchgate.netharvard.edunih.govrutgers.edu |

Q & A

Q. What is the mechanism of action of SCOTfluor lactic acid probe 510 in detecting intracellular lactate levels?

The probe operates via a fluorogenic response triggered by lactate-specific enzymatic conversion. The fluorescence intensity correlates with lactate concentration, validated through calibration curves using standardized lactate solutions (e.g., 0–20 mM range) . Researchers should ensure proper cell permeability by optimizing probe concentration (typically 1–10 µM) and incubation time (30–60 minutes), as outlined in foundational studies .

Q. What experimental controls are essential when using SCOTfluor probe 510 to minimize artifacts?

Include negative controls (cells without probe exposure), background fluorescence measurements (probe-free medium), and enzymatic inhibition controls (e.g., using oxamate to block lactate dehydrogenase activity). Normalize data to cell number or protein content to account for variability .

Q. How can researchers validate the specificity of SCOTfluor probe 510 for lactate over structurally similar metabolites (e.g., pyruvate)?

Conduct competitive assays by spiking cultures with excess pyruvate or other intermediates and measure fluorescence changes. Cross-reactivity can be quantified via HPLC validation of intracellular metabolite pools .

Q. What are the recommended protocols for calibrating the probe under varying pH conditions?

Perform in vitro calibrations across physiological pH ranges (6.5–7.5) using buffered lactate solutions. Adjust for pH-dependent fluorescence shifts by incorporating a parallel pH-sensitive dye (e.g., SNARF-1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lactate quantification between SCOTfluor probe 510 and enzymatic assays (e.g., LDH-based kits)?

Discrepancies often arise from temporal resolution (probe measures real-time flux vs. endpoint assays) or compartmentalization (probe detects cytosolic lactate, whereas assays may include extracellular pools). Perform time-course experiments and isolate cytosolic fractions for direct comparison. Statistical analysis (e.g., Bland-Altman plots) can quantify method agreement .

Q. What strategies optimize SCOTfluor probe 510 for use in 3D cell cultures or tissue slices?

Enhance probe penetration by pre-treating samples with mild permeabilization agents (e.g., 0.01% saponin). Confocal microscopy with z-stack imaging ensures signal localization. Validate against lactate microsensor measurements in the same model .

Q. How does SCOTfluor probe 510 perform in hypoxic environments, and how should data interpretation be adjusted?

Hypoxia alters cellular redox states, potentially affecting probe sensitivity. Pre-calibrate the probe under controlled O₂ levels (e.g., using hypoxia chambers). Normalize fluorescence to ATP levels or mitochondrial activity markers to account for metabolic shifts .

Q. What computational tools are recommended for dynamic modeling of lactate flux using SCOTfluor probe 510 data?

Integrate time-lapse fluorescence data with kinetic modeling software (e.g., COPASI or MATLAB’s SimBiology). Parameters such as lactate production/consumption rates can be derived using Michaelis-Menten kinetics, validated via siRNA knockdown of lactate transporters .

Q. How can researchers address photobleaching or signal drift during long-term imaging with SCOTfluor probe 510?

Use low-exposure settings and automated focus stabilization. Include internal reference fluorophores (e.g., CellTracker Red) for signal normalization. For drift correction, apply post-hoc algorithms (e.g., rolling-ball background subtraction) .

Q. What are the limitations of SCOTfluor probe 510 in multi-analyte environments (e.g., co-cultures with microbial cells)?

Microbial lactate production may confound eukaryotic cell measurements. Employ selective media or membrane inserts to physically separate cell types. Validate specificity via RNA-seq or metabolomic profiling of separated populations .

Methodological Considerations

- Data Reproducibility : Document batch-to-blotch variability by testing multiple probe lots and reporting coefficients of variation (CV < 15% is acceptable) .

- Statistical Reporting : Use ANOVA with post-hoc tests for multi-group comparisons. For longitudinal data, apply mixed-effects models to account for repeated measurements .

- Ethical Compliance : Adhere to institutional guidelines for cell line authentication and lactate manipulation in vivo (e.g., IACUC protocols for animal studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.